(1R)-2-(Butylsulfanyl)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene
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Overview
Description
(1R)-2-(Butylsulfanyl)-1,7,7-trimethylbicyclo[221]hept-2-ene is a bicyclic compound characterized by its unique structure, which includes a butylsulfanyl group and three methyl groups attached to a bicycloheptene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-(Butylsulfanyl)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]hept-2-ene framework.
Introduction of the Butylsulfanyl Group: The butylsulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable butylsulfanyl reagent reacts with the bicycloheptene framework.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions with a suitable solvent, such as dichloromethane, and a base, such as sodium hydride, to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-(Butylsulfanyl)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R)-2-(Butylsulfanyl)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (1R)-2-(Butylsulfanyl)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets. The butylsulfanyl group can interact with enzymes or receptors, leading to modulation of their activity. The bicycloheptene framework provides structural rigidity, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R)-2-(Methylsulfanyl)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene: Similar structure but with a methylsulfanyl group instead of a butylsulfanyl group.
(1R)-2-(Ethylsulfanyl)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene: Similar structure but with an ethylsulfanyl group.
Uniqueness
(1R)-2-(Butylsulfanyl)-1,7,7-trimethylbicyclo[221]hept-2-ene is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
88142-14-7 |
---|---|
Molecular Formula |
C14H24S |
Molecular Weight |
224.41 g/mol |
IUPAC Name |
(1R)-2-butylsulfanyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C14H24S/c1-5-6-9-15-12-10-11-7-8-14(12,4)13(11,2)3/h10-11H,5-9H2,1-4H3/t11?,14-/m0/s1 |
InChI Key |
XFXQIXCSWMVDHW-IAXJKZSUSA-N |
Isomeric SMILES |
CCCCSC1=CC2CC[C@@]1(C2(C)C)C |
Canonical SMILES |
CCCCSC1=CC2CCC1(C2(C)C)C |
Origin of Product |
United States |
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